molecular formula C8H13NO3 B11776838 Methyl 4-methyl-2-oxopiperidine-3-carboxylate

Methyl 4-methyl-2-oxopiperidine-3-carboxylate

Cat. No.: B11776838
M. Wt: 171.19 g/mol
InChI Key: ICLJNKRYUMJMGH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring with a methyl group at the 4-position, a keto group at the 2-position, and a carboxylate ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-oxopiperidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperidine-2,3-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as solvent extraction, purification by recrystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Methyl 4-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxopiperidine-3-carboxylate: Similar structure but lacks the methyl group at the 4-position.

    Ethyl 2-oxo-3-piperidinecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate: Similar structure with a tert-butyl ester and a different substitution pattern.

Uniqueness

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 4-methyl-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

ICLJNKRYUMJMGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(=O)C1C(=O)OC

Origin of Product

United States

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